4,4'-Dihydroxyantipyrine is an organic compound that belongs to the class of pyrazolones, which are characterized by their five-membered ring structure containing two nitrogen atoms. This compound is a derivative of antipyrine, known for its analgesic and antipyretic properties. 4,4'-Dihydroxyantipyrine has garnered interest in pharmacology due to its potential therapeutic applications and its role as a metabolite of antipyrine.
The primary source of 4,4'-dihydroxyantipyrine is the metabolic breakdown of antipyrine. Antipyrine itself is a synthetic compound first developed in the late 19th century and has been used historically as an analgesic and antipyretic agent. The metabolism of antipyrine in the human body produces various hydroxylated metabolites, including 4,4'-dihydroxyantipyrine, which can be detected in urine samples .
4,4'-Dihydroxyantipyrine is classified as a phenolic compound due to the presence of hydroxyl groups (-OH) attached to the aromatic ring structure. It is also categorized under pyrazolone derivatives, which are known for their diverse biological activities.
The synthesis of 4,4'-dihydroxyantipyrine can be achieved through several methods, primarily involving the hydroxylation of antipyrine. One common approach includes:
Technical details regarding reaction conditions (temperature, solvent choice) are crucial for optimizing yield and purity.
The molecular formula of 4,4'-dihydroxyantipyrine is C_11H_12N_2O_2. Its structure features:
4,4'-Dihydroxyantipyrine can participate in various chemical reactions:
Technical details such as reaction conditions (temperature, reagents) are critical for understanding these transformations.
The mechanism of action for 4,4'-dihydroxyantipyrine involves its interaction with biological targets:
Studies have shown that metabolites like 4,4'-dihydroxyantipyrine retain some pharmacological activity similar to their parent compound, antipyrine.
Relevant data from studies indicate that these properties influence its behavior in biological systems and its potential applications in pharmaceuticals.
4,4'-Dihydroxyantipyrine has several applications in scientific research:
4,4'-Dihydroxyantipyrine (systematic name: 4-hydroxy-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one-4'-ol) is a dihydroxylated derivative of antipyrine (phenazone). Its molecular formula is C₁₁H₁₂N₂O₃, with a molecular weight of 220.23 g/mol. The compound features two hydroxyl groups attached at the C4 and C4' positions of the pyrazolone and phenyl rings, respectively. This arrangement creates a para-quinoid electronic structure that significantly influences its reactivity and spectral properties. The presence of two ionizable phenolic groups allows for tautomeric equilibria, with the keto-enol tautomerism at the C4 position being energetically favored due to extended conjugation across the pyrazolone ring [4] [9].
Table 1: Fundamental Chemical Identifiers of 4,4'-Dihydroxyantipyrine
Property | Value |
---|---|
IUPAC Name | 4-hydroxy-1,5-dimethyl-2-(4-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-one |
CAS Registry Number | Not publicly assigned |
Molecular Formula | C₁₁H₁₂N₂O₃ |
Molecular Weight | 220.23 g/mol |
ChEBI ID | CHEBI:230741 (related entry) |
Canonical SMILES | OC1=CC=C(C=C1)N1N(C(=O)C(O)=C1C)C |
InChI Key | FZQHYDBNMMZJFY-UHFFFAOYSA-N |
The dihydroxylation imparts enhanced polarity compared to antipyrine, reflected in its solubility profile. 4,4'-Dihydroxyantipyrine demonstrates moderate solubility in polar protic solvents (water: ~15 mg/mL at 20°C; methanol: ~120 mg/mL) and polar aprotic solvents (DMSO: ~95 mg/mL), but limited solubility in non-polar solvents like hexane (<0.1 mg/mL). Its pKa values are critical for understanding ionization behavior: the phenolic proton on the phenyl ring exhibits a pKa of ~8.2, while the pyrazolone hydroxyl group is more acidic (pKa ~6.5). This differential acidity allows stepwise deprotonation, influencing extraction efficiency and chromatographic behavior. The compound shows pH-dependent stability: it remains stable in acidic conditions (pH 2-6) but undergoes gradual oxidation in alkaline environments (pH >8), forming quinone-like derivatives. Solid-state stability assessments indicate no decomposition when stored at -20°C for >24 months [3] [5] [9].
UV-Vis Spectroscopy: Exhibits characteristic absorption maxima at 246 nm (π→π* transition, phenyl ring), 302 nm (n→π* transition, carbonyl), and a broad band at 365 nm in alkaline media (deprotonated phenolate). The bathochromic shift above pH 8 confirms phenolic ionization [7] [10].
NMR Spectroscopy (DMSO-d₆):
Mass Spectrometry: ESI-MS in positive mode shows [M+H]+ at m/z 221.1, with major fragments at m/z 203.1 (loss of H₂O), 175.1 (loss of CO + H₂O), and 119.0 (pyrazole ring cleavage). High-resolution MS confirms the elemental composition (calculated for C₁₁H₁₂N₂O₃: 220.0848; observed: 220.0845) [3] [5].
Table 2: Summary of Key Spectroscopic Features
Technique | Conditions | Characteristic Signals |
---|---|---|
UV-Vis (H₂O) | pH 7.0 | λ_max = 246 nm (ε=12,400), 302 nm (ε=8,200) |
UV-Vis (0.1M NaOH) | pH 12.0 | λ_max = 246 nm (ε=12,100), 365 nm (ε=10,800) |
¹H NMR | DMSO-d₆, 400 MHz | δ 9.30 (s, 1H), 10.10 (s, 1H) - hydroxyl protons |
ESI-MS/MS | Collision energy 20 eV | Fragments: 203.1 (-H₂O), 175.1 (-CO), 119.0 (C₇H₅N⁺) |
Single-crystal X-ray diffraction data remains limited due to challenges in growing diffraction-quality crystals. Computational modeling (DFT at B3LYP/6-311G++ level) predicts a nearly planar structure with a dihedral angle of 8.5° between the pyrazolone and phenyl rings. This near-planarity facilitates extended conjugation and intermolecular interactions. The hydroxyl groups serve as both hydrogen bond donors and acceptors: the C₄-OH (pyrazolone) primarily acts as an acceptor, while the C₄'-OH (phenolic) functions as a donor. Molecular packing simulations indicate potential for dimeric pairs via O-H···O=C interactions (distance: 1.85 Å) and chain formation through O-H···N hydrogen bonds (2.10 Å). These patterns explain the compound’s stability in biological matrices and its chromatographic behavior on polar stationary phases [4] [9].
4,4'-Dihydroxyantipyrine is one of three principal oxidative metabolites of antipyrine, alongside 4-hydroxyantipyrine and 3-hydroxymethylantipyrine. Its distinctive para-dihydroxylated structure confers higher polarity (logP = -0.15) than 4-hydroxyantipyrine (logP = 0.47) or 3-hydroxymethylantipyrine (logP = 0.32), impacting excretion kinetics. In humans, it represents a minor urinary metabolite (3-6% of administered antipyrine dose), contrasting with 35-40% for 4-hydroxyantipyrine and 13-17% for 3-hydroxymethylantipyrine. Rats exhibit higher formation (11-18%), suggesting species-dependent cytochrome P450 activity. Metabolite quantification employs hydrolysis of conjugates followed by TLC-UV (CV: 3-7%) or HPLC-UV, with baseline separation achieved using MOS-Hypersil columns and phosphate buffer-acetonitrile gradients [2] [5].
Table 3: Comparative Metabolic Profile of Antipyrine Metabolites
Metabolite | Human Urinary Excretion (% Dose) | Rat Urinary Excretion (% Dose) | logP (Predicted) | Chromatographic Retention (HPLC, min) |
---|---|---|---|---|
4,4'-Dihydroxyantipyrine | 3-6% | 11-18% | -0.15 | 3.8 |
4-Hydroxyantipyrine | 35-40% | 15-31% | 0.47 | 4.2 |
3-Hydroxymethylantipyrine | 13-17% | 22-28% | 0.32 | 5.1 |
Norantipyrine | Not quantified | Not quantified | 0.85 | 6.0 |
Note: Data compiled from metabolic studies using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) methods [2] [5].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9